N'-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide
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Overview
Description
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound characterized by the presence of a thiazolidine ring and a thiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)benzaldehyde with thiophene-2-carboxylic acid, followed by amidation with ethanediamine. The reaction conditions often include the use of catalysts such as triethylamine and solvents like dichloromethane .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors to ensure precise control over reaction conditions. The process may also include purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The thiazolidine ring can be reduced to form thiazolidines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidines, and substituted aromatic derivatives .
Scientific Research Applications
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 3-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]propanoic acid
- 3-cyclohexyl-1-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]urea
Uniqueness
N’-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-N-[(thiophen-2-yl)methyl]ethanediamide is unique due to its combination of a thiazolidine ring and a thiophene moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(thiophen-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4S2/c20-15(17-11-14-3-1-9-24-14)16(21)18-12-4-6-13(7-5-12)19-8-2-10-25(19,22)23/h1,3-7,9H,2,8,10-11H2,(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFFCBBNLOVADJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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